molecular formula C8H2BrClF2N2O B13897444 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone

Cat. No.: B13897444
M. Wt: 295.47 g/mol
InChI Key: LXSGLLHFLLGHNS-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique halogen substitutions, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazolinone core.

    Cyclization: Formation of the quinazolinone ring through cyclization reactions.

    Purification: Isolation and purification of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms in 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound may participate in redox reactions, altering its oxidation state.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4(3H)-quinazolinone: Lacks the bromine and fluorine substitutions.

    7-Bromo-4(3H)-quinazolinone: Lacks the chlorine and fluorine substitutions.

    5,8-Difluoro-4(3H)-quinazolinone: Lacks the bromine and chlorine substitutions.

Uniqueness

7-Bromo-6-chloro-5,8-difluoro-4(3H)-quinazolinone is unique due to its specific combination of halogen substitutions, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H2BrClF2N2O

Molecular Weight

295.47 g/mol

IUPAC Name

7-bromo-6-chloro-5,8-difluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H2BrClF2N2O/c9-3-4(10)5(11)2-7(6(3)12)13-1-14-8(2)15/h1H,(H,13,14,15)

InChI Key

LXSGLLHFLLGHNS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=C(C(=C2F)Br)Cl)F)C(=O)N1

Origin of Product

United States

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